1-(2-Sulfanyl-2,3-dihydro-1,3,4-thiadiazole-2-sulfonyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Sulfanyl-2,3-dihydro-1,3,4-thiadiazole-2-sulfonyl)ethan-1-one is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-(2-Sulfanyl-2,3-dihydro-1,3,4-thiadiazole-2-sulfonyl)ethan-1-one typically involves regioselective nucleophilic substitution reactions. One common method involves the reaction of 2-(bromomethyl)-1,3-thiaselenole with quinoxaline-2,3-dithiol, leading to the formation of the desired thiadiazole derivative . The reaction conditions often include the use of solvents like MeCN (acetonitrile) and may involve rearrangement processes facilitated by seleniranium cations .
Chemical Reactions Analysis
1-(2-Sulfanyl-2,3-dihydro-1,3,4-thiadiazole-2-sulfonyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the sulfur atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Sulfanyl-2,3-dihydro-1,3,4-thiadiazole-2-sulfonyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of biocides and fungicides.
Mechanism of Action
The mechanism of action of 1-(2-Sulfanyl-2,3-dihydro-1,3,4-thiadiazole-2-sulfonyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur and nitrogen atoms play a crucial role in binding to these targets, leading to various biological effects. For instance, in anticancer research, the compound has shown potential in inhibiting cell proliferation by interacting with key enzymes involved in cell cycle regulation .
Comparison with Similar Compounds
1-(2-Sulfanyl-2,3-dihydro-1,3,4-thiadiazole-2-sulfonyl)ethan-1-one can be compared with other thiadiazole derivatives such as:
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Known for its use as a diuretic and carbonic anhydrase inhibitor.
1,3,4-Thiadiazole-2-thiol: Exhibits antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfanyl and sulfonyl groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
917615-08-8 |
---|---|
Molecular Formula |
C4H6N2O3S3 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
1-[(2-sulfanyl-3H-1,3,4-thiadiazol-2-yl)sulfonyl]ethanone |
InChI |
InChI=1S/C4H6N2O3S3/c1-3(7)12(8,9)4(10)6-5-2-11-4/h2,6,10H,1H3 |
InChI Key |
GPCFVMKYLROONI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)S(=O)(=O)C1(NN=CS1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.